N-(2,3,3-Trimethylbutan-2-yl)urea
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Overview
Description
N-(2,3,3-Trimethylbutan-2-yl)urea is a compound belonging to the class of N-substituted ureas These compounds are characterized by the substitution of one of the nitrogen atoms in urea with an alkyl or aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,3-Trimethylbutan-2-yl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity. The reaction conditions are simple and environmentally friendly, promoting substrate selectivity from a mixture of amines .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and ease-of-execution considerations, although they may not always be environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,3-Trimethylbutan-2-yl)urea undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly with isocyanates.
Substitution: It can undergo substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Phenyliodine Diacetate (PIDA): Used in the presence of an ammonia source (NH3 or ammonium carbamate) for the synthesis of N-substituted ureas.
Potassium Isocyanate: Utilized in water for nucleophilic addition reactions.
Major Products
The major products formed from these reactions include various N-substituted ureas, which can serve as building blocks for other important chemicals .
Scientific Research Applications
N-(2,3,3-Trimethylbutan-2-yl)urea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3,3-Trimethylbutan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects through nucleophilic addition and substitution reactions, which are facilitated by its structural properties . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3,3-Trimethylbutan-2-yl)oxetan-3-amine: Contains similar structural elements but differs in its functional groups.
N-Substituted Ureas: A broad class of compounds with varying alkyl or aryl substitutions.
Uniqueness
N-(2,3,3-Trimethylbutan-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its synthesis is also notable for being environmentally friendly and efficient .
Properties
CAS No. |
61455-13-8 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2,3,3-trimethylbutan-2-ylurea |
InChI |
InChI=1S/C8H18N2O/c1-7(2,3)8(4,5)10-6(9)11/h1-5H3,(H3,9,10,11) |
InChI Key |
KYEOAZZOVHHWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)NC(=O)N |
Origin of Product |
United States |
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